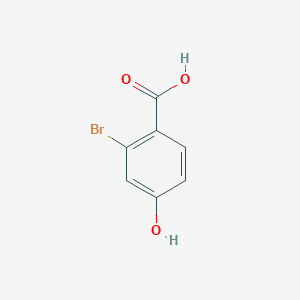

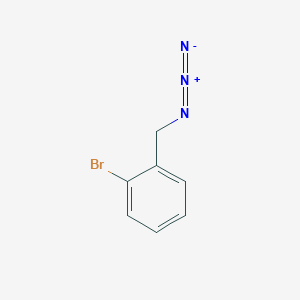

2-氨基-4-溴-3-甲基苯甲酸

描述

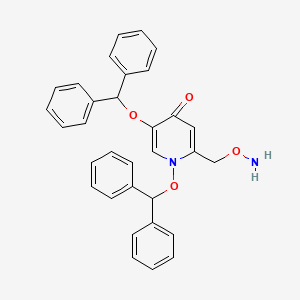

The compound 2-Amino-4-bromo-3-methylbenzoic acid is closely related to the compounds studied in the provided papers, which include various substituted benzoic acids and their derivatives. These compounds are of interest due to their molecular conformation, vibrational and electronic transition analysis, and potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-bromobenzoic acid methyl ester, involves the slow evaporation solution growth technique at room temperature, as mentioned in the study of its methyl ester derivative . This technique is commonly used for the growth of organic crystals and could potentially be adapted for the synthesis of 2-Amino-4-bromo-3-methylbenzoic acid.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques such as single-crystal X-ray diffraction . For instance, the structure of 2-amino-3-methylbenzoic acid was determined to be monoclinic with space group P21/c . These findings provide insights into the possible molecular structure of 2-Amino-4-bromo-3-methylbenzoic acid, which may also crystallize in a similar fashion.

Chemical Reactions Analysis

The chemical behavior of these compounds can be inferred from their vibrational spectra and frontier molecular orbital analysis. For example, the formation of hydrogen bonds was investigated using Natural Bond Orbital (NBO) calculations for 2-amino-5-bromobenzoic acid methyl ester . Such analyses are crucial for understanding the reactivity and interaction of 2-Amino-4-bromo-3-methylbenzoic acid with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic methods. The FT-IR, FT-Raman, and UV spectra provide information on the vibrational and electronic properties . Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental techniques and offer predictions on properties like heat capacity, entropy, and enthalpy changes . These studies are relevant for a comprehensive understanding of the physical and chemical properties of 2-Amino-4-bromo-3-methylbenzoic acid.

科学研究应用

热力学性质

已经研究了卤代苯甲酸的热力学性质,包括溴甲基苯甲酸的同分异构体,以了解它们的结构-性质关系。这项研究提供了关于这些化合物液态和晶态相中特定相互作用的见解,这对评估难溶药物的溶解度很有用 (Zherikova et al., 2016)。

溶解度和溶剂效应

对与2-氨基-4-溴-3-甲基苯甲酸密切相关的2-氨基-3-甲基苯甲酸在各种溶剂中的溶解度进行了研究。这对其纯化过程至关重要。该研究探讨了在不同溶剂和温度下的溶解度,提供了一个模型来估计在各种条件下的溶解度,这对化学和制药应用很相关 (Zhu et al., 2019)。

超分子化学

在超分子化学中,已经研究了涉及化合物如2-氨基-3-溴吡啶与甲基苯甲酸(包括4-甲基苯甲酸)形成共晶体的过程。这些共晶体在设计具有期望的物理和化学性质的新材料方面具有潜在应用 (Thanigaimani et al., 2016)。

光动力疗法

与2-氨基-4-溴-3-甲基苯甲酸结构相似的化合物被用于合成酞菁锌衍生物。这些衍生物在光动力疗法应用中显示出潜力,特别是在癌症治疗中,因为它们具有高单线态氧量子产率和良好的荧光性质 (Pişkin et al., 2020)。

分子和晶体结构分析

已经对类似于2-氨基-5-溴苯甲酸甲酯的相关化合物的分子结构、振动光谱和其他性质进行了研究。这些研究对于理解分子动力学和氢键相互作用至关重要,这在材料科学和药物设计中至关重要 (Balamurugan et al., 2015)。

DNA结合性质

对由类似于2-氨基-4-溴-3-甲基苯甲酸的化合物衍生的席夫碱配体的研究表明它们在与DNA相互作用方面具有潜力。这对于开发新药物和理解药物-DNA相互作用机制很重要 (Jamshidvand et al., 2018)。

安全和危害

作用机制

Target of Action

The targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, many benzoic acid derivatives interact with enzymes involved in metabolic pathways .

Mode of Action

The mode of action refers to how the compound interacts with its target. For instance, it could inhibit or activate the target, or it could bind to the target and alter its function .

Biochemical Pathways

The compound could be involved in various biochemical pathways. For example, benzoic acid derivatives are often involved in pathways related to metabolism .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body. The pharmacokinetics of a compound can greatly affect its bioavailability and therapeutic effect .

Result of Action

The result of the compound’s action would depend on its targets and mode of action. This could range from altering cellular function to causing a physiological response .

Action Environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .

属性

IUPAC Name |

2-amino-4-bromo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSCYFVXSZXFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564998 | |

| Record name | 2-Amino-4-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-3-methylbenzoic acid | |

CAS RN |

129833-29-0 | |

| Record name | 2-Amino-4-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)

![6-Methyl-1-oxaspiro[2.5]octane](/img/structure/B1284028.png)